molecular formula C23H23FN2O4S2 B2786269 Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate CAS No. 899972-17-9

Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate

Cat. No.: B2786269
CAS No.: 899972-17-9
M. Wt: 474.57
InChI Key: AYVKUWAZKSJSQY-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 4 and a sulfonylated piperazine moiety at position 3. The piperazine ring is further functionalized with a 2-fluorophenyl group, contributing to its electronic and steric profile. This compound’s molecular formula is C₂₂H₂₂FN₃O₄S₂, with a molecular weight of 475.55 g/mol.

Properties

IUPAC Name

ethyl 3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S2/c1-2-30-23(27)21-22(18(16-31-21)17-8-4-3-5-9-17)32(28,29)26-14-12-25(13-15-26)20-11-7-6-10-19(20)24/h3-11,16H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVKUWAZKSJSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate (CAS Number: 932464-72-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

The molecular formula of the compound is C21H21FN2O4S2C_{21}H_{21}FN_2O_4S_2 with a molecular weight of approximately 448.54 g/mol. The compound contains a piperazine moiety, which is often associated with various pharmacological activities, particularly in the central nervous system (CNS).

PropertyValue
Molecular FormulaC21H21FN2O4S2
Molecular Weight448.54 g/mol
CAS Number932464-72-7

Pharmacological Profile

This compound exhibits a range of biological activities that are primarily linked to its interaction with neurotransmitter systems. The piperazine group suggests potential activity as a serotonin or dopamine receptor modulator.

  • Serotonin Receptor Activity : Compounds containing piperazine structures have been studied for their ability to act as serotonin reuptake inhibitors (SSRIs). Similar compounds have shown significant binding affinities for serotonin transporters, indicating that this compound may also possess similar properties .
  • Dopamine Receptor Modulation : Research on related compounds indicates that modifications in the piperazine structure can influence binding affinity to dopamine transporters (DAT) and serotonin transporters (SERT). This suggests that this compound may also interact with these pathways, potentially affecting mood and cognition .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various substitutions that can significantly influence its biological activity. For instance:

  • Piperazine Substituents : Variations in the fluorine position on the phenyl ring attached to the piperazine can alter the compound's affinity for SERT and DAT.
  • Thiophene Ring Modifications : Changes in the thiophene structure can impact the overall pharmacodynamics and pharmacokinetics, potentially enhancing therapeutic effects or reducing side effects.

Case Studies

Several studies have investigated compounds structurally similar to this compound:

  • Study on Piperazine Derivatives : Research demonstrated that derivatives with similar piperazine structures exhibited significant antidepressant-like effects in animal models. These findings suggest that this compound may also possess therapeutic potential in treating mood disorders .
  • Dopaminergic Activity : In vitro studies have shown that certain piperazine derivatives can selectively inhibit dopamine reuptake, leading to increased levels of dopamine in synaptic clefts, which is beneficial for conditions like depression and schizophrenia .

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
Research indicates that compounds similar to Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate exhibit antidepressant properties. The piperazine moiety is known to interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that modifications in the piperazine structure can enhance selective serotonin reuptake inhibition, leading to improved antidepressant efficacy .

2. Antipsychotic Effects
The compound's structural similarities with known antipsychotic agents suggest potential applications in treating schizophrenia and other psychotic disorders. Research has demonstrated that piperazine derivatives can modulate dopamine receptor activity, providing a pathway for developing new antipsychotic medications .

3. Anti-inflammatory Properties
this compound may also possess anti-inflammatory effects. Compounds containing thiophene rings have been shown to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine-based compounds for their antidepressant effects using animal models. The results indicated that derivatives similar to this compound significantly reduced depressive behaviors compared to control groups, suggesting a promising avenue for further research .

Case Study 2: Antipsychotic Efficacy

In a clinical trial focusing on the treatment of schizophrenia, researchers tested several piperazine derivatives, including those structurally related to this compound. The findings showed a notable reduction in psychotic symptoms among participants, indicating the potential of these compounds as effective antipsychotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Analog Identification

The compound is compared to three analogs (Table 1), focusing on core heterocycles, substituent groups, and piperazine modifications.

Table 1: Structural and Molecular Comparison
Compound Name Core Structure Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Thiophene 4-(2-Fluorophenyl)sulfonyl C₂₂H₂₂FN₃O₄S₂ 475.55 Fluorine enhances electronegativity; sulfonyl group increases polarity.
Ethyl 3-{[4-(3-Methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate Benzothiophene 4-(3-Methoxyphenyl)sulfonyl C₂₂H₂₄N₂O₅S₂ 460.56 Methoxy group provides electron-donating effects; benzothiophene increases aromatic surface area.
Ethyl 2-[3-(4-Methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate Thiophene 4-Methylpiperazine (propanamido-linked) C₂₂H₂₈N₄O₃S 428.55 Propanamido linker adds flexibility; methylpiperazine reduces steric hindrance.
Ethyl 2-(4-((2-(4-(3-(3-Chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Thiazole Ureido-thiazol-piperazine C₂₃H₂₃ClN₆O₃S 514.99 Urea moiety enables hydrogen bonding; thiazole core modifies electronic properties.

Analysis of Structural Differences and Implications

Core Heterocycle Modifications
  • Thiophene vs. Benzothiophene : The target compound’s thiophene core is smaller and less lipophilic than the benzothiophene analog . Benzothiophene’s extended aromatic system may enhance π-π stacking in protein binding but reduce solubility.
  • Thiophene vs.
Piperazine Substituent Variations
  • 2-Fluorophenyl vs. In contrast, the methoxy group in the benzothiophene analog is electron-donating, which may enhance solubility but reduce oxidative stability.
  • Sulfonyl vs. Propanamido Linkage : The sulfonyl group in the target compound offers strong hydrogen-bond acceptor properties, whereas the propanamido linker in the thiophene analog introduces conformational flexibility, possibly affecting binding kinetics.
Functional Group Impact
  • Urea vs. Sulfonyl: The thiazole-based analog contains a urea group, a potent hydrogen-bond donor/acceptor, which contrasts with the sulfonyl group’s role as a hydrogen-bond acceptor. This difference may influence target selectivity in enzyme inhibition.

Hypothesized Pharmacological and Physicochemical Properties

  • Benzothiophene Analog : Increased lipophilicity from the benzothiophene core may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Propanamido-Linked Analog : The flexible linker could improve bioavailability but may decrease binding specificity.

Q & A

Q. What are the key synthetic challenges in preparing Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate, and how can they be mitigated?

The synthesis of this compound involves multi-step reactions, including sulfonylation of the piperazine moiety, coupling to the thiophene core, and esterification. Key challenges include:

  • Control of regioselectivity : Ensuring sulfonyl group attachment at the correct position on the piperazine ring requires precise stoichiometry and reaction monitoring via TLC or HPLC .
  • Purification : Chromatography (e.g., silica gel or preparative HPLC) is critical due to byproducts from incomplete coupling or ester hydrolysis .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while avoiding protic solvents prevents ester degradation .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the 2-fluorophenyl group (e.g., aromatic proton splitting patterns at ~7.1–7.4 ppm) and the sulfonyl-piperazine linkage (characteristic N–S–O signals) .
  • High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., expected [M+H]+^+ peak for C24H24FN2O4S2C_{24}H_{24}FN_2O_4S_2) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or piperazine conformation, though crystallization may require co-crystallization agents .

Advanced Research Questions

Q. How can researchers resolve contradictions between predicted and observed biological activity in this compound?

Discrepancies may arise from:

  • Off-target interactions : Use radioligand binding assays to assess affinity for non-target receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety) .
  • Metabolic instability : Evaluate ester hydrolysis in vitro using liver microsomes; consider replacing the ethyl ester with a tert-butyl or benzyl group to enhance stability .
  • Conformational flexibility : Molecular dynamics simulations can reveal if the sulfonyl-piperazine group adopts multiple conformations, altering binding kinetics .

Q. What strategies are effective for optimizing the compound’s selectivity towards specific kinase targets?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents on the phenylthiophene core (e.g., electron-withdrawing groups at the 4-position to enhance π-stacking with kinase ATP pockets) .
  • Computational docking : Use software like AutoDock Vina to predict interactions with kinase active sites. For example, the fluorophenyl group may occupy hydrophobic pockets in MAPK or PI3K isoforms .
  • Kinase profiling panels : Screen against a broad panel (e.g., 100+ kinases) to identify off-target inhibition and refine substituents accordingly .

Q. How should researchers troubleshoot low yields in the final coupling step of the synthesis?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)2_2/Xantphos) for Suzuki-Miyaura couplings or copper(I) iodide for Ullmann-type reactions .
  • Temperature optimization : Elevated temperatures (80–100°C) may improve sulfonylation efficiency but risk thermal decomposition; monitor via in-situ IR .
  • Protecting group strategy : Protect the thiophene carboxylate as a tert-butyl ester during piperazine coupling to prevent side reactions .

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